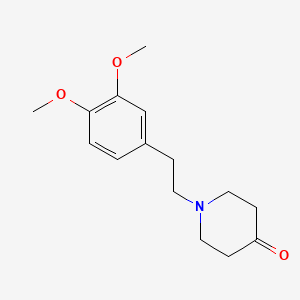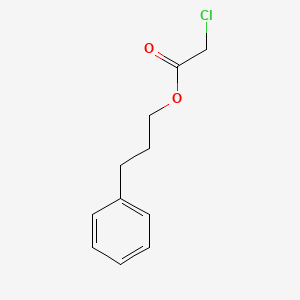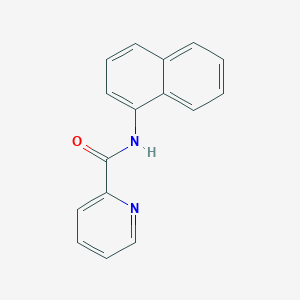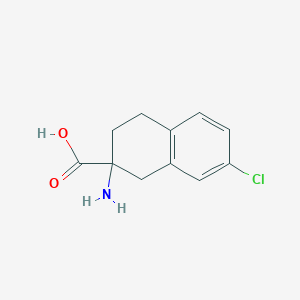
N-(2-Morpholinoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Morpholinoethyl)benzamide is a benzamide derivative that contains a morpholine ring as its main structural characteristic. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. One of its well-known derivatives is moclobemide, a reversible inhibitor of monoamine oxidase-A (MAO-A), used in the treatment of depressive disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Morpholinoethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-morpholinoethylamine in a water-immiscible solvent medium. The product is then dissolved by processing the reaction mixture with aqueous alkaline solutions, followed by separation from the organic layer and filtering . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. The process often includes steps such as oxidative decarboxylation and morpholine addition to provide the desired benzamide derivative .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Morpholinoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines .
Applications De Recherche Scientifique
N-(2-Morpholinoethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to neurotransmission and intracellular signal transduction.
Medicine: Its derivative, moclobemide, is used as an antidepressant due to its selective inhibition of MAO-A.
Industry: It is used in the production of pharmaceuticals, paper, and plastic.
Mécanisme D'action
The mechanism of action of N-(2-Morpholinoethyl)benzamide, particularly its derivative moclobemide, involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in neurotransmitters, resulting in an increase in monoamines and the relief of depressive symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-Morpholinoethyl)benzamide include:
Metoclopramide: A benzamide derivative with neuroleptic properties that binds to D2-dopamine receptors.
Sulpiride: Another benzamide derivative with neuroleptic properties.
Tiapride: A benzamide derivative used for its neuroleptic properties.
Uniqueness
This compound is unique due to its reversible inhibition of MAO-A, which differentiates it from other benzamide derivatives that may have irreversible or non-selective actions. This selectivity and reversibility make it particularly useful in the treatment of depressive disorders .
Propriétés
Numéro CAS |
4476-13-5 |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c16-13(12-4-2-1-3-5-12)14-6-7-15-8-10-17-11-9-15/h1-5H,6-11H2,(H,14,16) |
Clé InChI |
VFQYQYRTIQWWPE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)




![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)




